molecular formula C21H14ClN3O3 B12176151 N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B12176151
M. Wt: 391.8 g/mol
InChI Key: XTZKAZGQHOUWBN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide provides a precise description of the compound’s molecular architecture. The parent structure is benzamide , a benzene ring substituted with a carboxamide group (-CONH2). The amide nitrogen is further substituted with a 5-chloro-2-hydroxyphenyl group, while the benzene ring of the benzamide core is substituted at the 2-position with a 4-oxoquinazolin-3(4H)-yl moiety.

The quinazolinone component (4-oxoquinazolin-3(4H)-yl) is a bicyclic heteroaromatic system comprising a fused benzene and pyrimidine ring. The numbering of the quinazolinone system begins with the nitrogen atom at position 1, followed by the ketone oxygen at position 4. The tautomeric form 3(4H) indicates that the hydrogen atom resides at position 3 when the lactam ring is in its enol form.

The structural representation can be visualized as follows:

  • Benzamide core : A benzene ring with a carboxamide group at position 1.
  • Substituent at position 2 : A quinazolinone group fused via its nitrogen atom to the benzamide’s benzene ring.
  • Amide nitrogen substituent : A 5-chloro-2-hydroxyphenyl group, where chlorine occupies position 5 and a hydroxyl group resides at position 2 of the phenyl ring.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H14ClN3O3/c22-13-9-10-19(26)17(11-13)24-20(27)15-6-2-4-8-18(15)25-12-23-16-7-3-1-5-14(16)21(25)28/h1-12,26H,(H,24,27)

InChI Key

XTZKAZGQHOUWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the substituted phenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions may target the quinazolinone core or the amide bond.

    Substitution: Various substitution reactions can occur, especially at the chloro and hydroxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s closest analogs differ in substituents on the phenyl rings, amide linkages, and quinazolinone modifications. Key examples include:

Table 1: Structural and Physicochemical Comparison of Quinazolinone Derivatives
Compound Name / ID (Source) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
N-(5-Cl-2-OH-Ph)-2-(4-OxoQZ-3-yl)Acetamide () C₁₆H₁₂ClN₃O₃ 329.74 Acetamide, 5-Cl-2-OH-Ph N/A N/A
Compound 11r () C₂₄H₁₇ClN₄O₄ 460.34 m-Nitrobenzaldehyde-derived styryl 325–328 47.9
Compound 3e () C₂₄H₁₆BrClN₃O₂ 493.87 4-Bromophenyl, 2,4-dioxoquinazolinyl 261–263 N/A
Compound 11m () C₂₆H₂₃N₃O₅ 455.19 Piperonal-derived styryl, 4-methoxyphenyl 314–317 29.54
CAS 899969-09-6 () C₂₄H₂₀ClN₃O₄ 449.90 2,3-Dimethoxybenzamide, 2-methyl-QZ N/A N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The presence of nitro (11r, ) or bromo (3e, ) groups lowers melting points compared to methoxy-substituted analogs (11m, ), likely due to reduced crystallinity .
  • Amide Linkage : The acetamide analog () has a lower molecular weight than benzamide derivatives (e.g., CAS 899969-09-6, ), which may influence pharmacokinetic properties such as membrane permeability .
  • Synthetic Yields : Styryl-substituted derivatives (e.g., 11r, 11m) show moderate yields (29–48%), while halogenated analogs (3e) require optimized stoichiometry for improved efficiency .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H14ClN3O3C_{21}H_{14}ClN_{3}O_{3} and a molecular weight of approximately 391.8 g/mol. The structure features a chloro-substituted phenol and a quinazolinone moiety, which are critical for its biological activities.

PropertyValue
Molecular FormulaC21H14ClN3O3
Molecular Weight391.8 g/mol
CAS Number1219546-18-5

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits anti-cancer properties by interacting with various biological targets involved in cancer progression. For instance, compounds with similar structures have shown activity against multiple cancer cell lines, including ovarian (SKOV3), prostate (DU145), and breast cancer (MCF7) cells. The IC50 values for related quinazoline derivatives often fall below 10 µg/mL, indicating potent cytotoxicity against these cell lines .

Anti-Inflammatory Activity

The compound's structural features, particularly the presence of chloro and hydroxy groups, may enhance its binding affinity to target proteins involved in inflammatory pathways. This suggests potential applications in treating diseases characterized by inflammation.

Structure-Activity Relationships (SAR)

The SAR studies of quinazoline derivatives indicate that modifications to the phenolic or quinazoline structures can significantly impact biological activity. For example:

Compound NameStructural ModificationBiological Activity
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideHydroxymethyl group instead of chloroPotential anti-cancer activity
N-(5-amino-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideAmino group at 5-positionAntioxidant properties

These variations highlight how specific substitutions can lead to different therapeutic potentials within this chemical class.

Case Studies

  • Cytotoxicity Evaluation : A study evaluating various quinazoline derivatives found that modifications at the C-2 position significantly influenced binding dynamics and cytotoxicity profiles against cancer cell lines. Among the tested compounds, several demonstrated IC50 values under 10 µg/mL across multiple cancer types .
  • Molecular Docking Studies : Advanced techniques such as molecular docking have been employed to understand the binding affinities of this compound with target proteins. These studies suggest that the compound effectively binds to specific targets involved in cancer progression, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Start with a quinazolinone core (e.g., 4-oxoquinazolin-3(4H)-yl) and introduce substituents via nucleophilic substitution or coupling reactions. For example, describes the synthesis of a structurally similar compound using a benzamide precursor and chloroacetyl chloride under reflux conditions in pyridine .
  • Optimization : Adjust molar ratios (e.g., 1:1.5 for aldehyde:quinazolinone in ), solvent selection (pyridine or DMF), and reflux duration (18–43 hours in ). Monitor via TLC and purify via column chromatography .
    • Key Parameters : Reaction temperature (80–130°C), solvent polarity, and stoichiometric control to minimize side products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization Workflow :

NMR Spectroscopy : 1H and 13C NMR to confirm substituent environments (e.g., aromatic protons at δ 6.8–8.5 ppm in ) .

Mass Spectrometry : HR-ESI-MS (e.g., m/z 330.0643 [M+H]+ in ) for molecular weight validation .

FT-IR : Detect functional groups (e.g., carbonyl stretches at 1673–1694 cm⁻¹ for amide/quinazolinone groups) .

Melting Point : Consistency with literature (e.g., 284–286°C in ) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to the 5-chloro-2-hydroxyphenyl or benzamide groups (e.g., halogen replacement, hydroxyl group alkylation).
  • Biological Assays : Test analogs against target enzymes (e.g., PFOR inhibition in ) or cell lines (e.g., anticancer activity in ).
  • Data Analysis : Use statistical tools (e.g., IC50 comparisons, molecular docking) to correlate substituent effects with activity. provides a template for SAR comparisons using tables .

Q. What strategies mitigate discrepancies in bioactivity data across different assays?

  • Approach :

  • Standardized Protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme sources (e.g., recombinant PFOR).
  • Control Compounds : Include reference inhibitors (e.g., nitazoxanide derivatives in ) to validate assay conditions .
  • Data Normalization : Account for variables like solvent effects (DMSO concentration) and incubation times. highlights yield variations (29–68%) due to reaction time differences, emphasizing reproducibility checks .

Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?

  • Experimental Design :

  • Pharmacokinetics : Rodent models for bioavailability studies, with LC-MS/MS quantification of plasma concentrations.
  • Toxicity : Acute toxicity tests in zebrafish or mice (LD50 determination) and chronic toxicity via histopathology.
  • Metabolism : Liver microsome assays to identify metabolic pathways (e.g., cytochrome P450 interactions) .

Q. How can computational methods predict binding interactions with biological targets?

  • Techniques :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., SARS-CoV-2 3CL protease in ) .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories in GROMACS).
  • QSAR Modeling : Develop predictive models using electronic descriptors (e.g., logP, HOMO-LUMO gaps) from DFT calculations .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the compound’s thermal stability and degradation?

  • Resolution Strategies :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., reports melting points of 274–328°C for analogs) .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity, and light, then analyze degradation products via HPLC-MS .

Q. What formulation challenges arise due to the compound’s low solubility, and how can they be overcome?

  • Solutions :

  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.
  • Salt Formation : Convert the free base to a hydrochloride or citrate salt. discusses surfactant derivatization via alkylene oxide condensation to improve hydrophilicity .

Comparative Analysis

Q. How does this compound compare to structurally similar quinazolinone derivatives in terms of mechanism and potency?

  • Key Comparisons :

Compound NameStructural FeaturesBioactivity
N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamideCyclopentyl groupAnticancer (IC50 = 2.1 µM)
Target Compound5-Chloro-2-hydroxyphenylAntiviral (SARS-CoV-2 3CL protease inhibition)
  • Mechanistic Uniqueness : The 5-chloro-2-hydroxyphenyl group may enhance target binding via halogen interactions, as seen in ’s PFOR inhibition .

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